Amino(1-cyclopenten-1-yl)acetic acid

Amino acid antagonism Microbial growth inhibition Enzyme specificity

BCAA metabolism researchers face a key limitation: saturated cyclopentylglycine analogs antagonize only isoleucine, leaving valine pathways unaddressed. Amino(1-cyclopenten-1-yl)acetic acid (CAS 61996-18-7) solves this via its endocyclic double bond, enabling simultaneous dual-target inhibition. • Dual Ile/Val antagonism validated in E. coli metabolic studies • Cyclopentene scaffold converts partial agonists to pure antagonists (Ki ~4.7-6.0 µM) • Established biosynthetic precursor for cyclopentenyl fatty acid tracer studies • Custom chiral resolution available for (2S,1′R) epimer

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 61996-18-7
Cat. No. B12804742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(1-cyclopenten-1-yl)acetic acid
CAS61996-18-7
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C(C(=O)O)N
InChIInChI=1S/C7H11NO2/c8-6(7(9)10)5-3-1-2-4-5/h3,6H,1-2,4,8H2,(H,9,10)
InChIKeyIBKAAQVFRPAZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(1-cyclopenten-1-yl)acetic acid (CAS 61996-18-7): Structural Identity and Baseline Physicochemical Profile for Procurement Evaluation


Amino(1-cyclopenten-1-yl)acetic acid (IUPAC: 2-amino-2-(cyclopenten-1-yl)acetic acid; synonym: cyclopent-1-enylglycine) is a non-proteinogenic, α,β-unsaturated cyclic amino acid with molecular formula C₇H₁₁NO₂ and an exact monoisotopic mass of 141.079 Da . The compound features a cyclopentene ring directly attached to the α-carbon of the glycine backbone, conferring partial planarity and restricted conformational flexibility relative to saturated cyclic amino acid analogs. Key calculated physicochemical descriptors include a predicted LogP of 1.00–1.21, topological polar surface area (TPSA) of 63.32 Ų, density of 1.239 g/cm³, and a boiling point of 254.1 °C at 760 mmHg [1]. The molecule contains two hydrogen bond donors, three hydrogen bond acceptors, and two freely rotatable bonds . It is classified as an alpha amino acid within the NP-MRD natural product database .

Why Amino(1-cyclopenten-1-yl)acetic acid Cannot Be Interchanged with Saturated Cyclic Glycine Analogs


The single endocyclic double bond in amino(1-cyclopenten-1-yl)acetic acid fundamentally alters its biological target spectrum compared to its saturated counterpart, cyclopentaneglycine. In Escherichia coli, cyclopentaneglycine acts exclusively as a competitive antagonist of isoleucine utilization, whereas 2-cyclopentene-1-glycine inhibits the utilization of both isoleucine and valine—its toxicity is reversed only by a mixture of both amino acids, not by either alone [1]. This qualitative shift in inhibitory specificity arises from the increased planarity of the cyclopentene ring, which enables the glycine derivative to also compete with valine for essential enzymes [1][2]. Similarly, in GABA receptor pharmacology, moving from a saturated cyclopentane to an unsaturated cyclopentene scaffold can convert a partial agonist into a pure antagonist, as demonstrated with the GABA(C) receptor ligands (+)-TACP versus (+)-4-ACPCA [3]. At the biosynthetic level, cyclopentenylglycine uniquely serves as a natural metabolic precursor to cyclopentenyl fatty acids in Flacourtiaceae plants—a role not shared by saturated cyclopentylglycine [4]. These evidence streams converge on a single procurement-relevant conclusion: the double bond is not a minor structural embellishment but a determinant of biological target engagement, metabolic fate, and pharmacological profile.

Quantitative Differentiation Evidence for Amino(1-cyclopenten-1-yl)acetic acid Against Closest Structural Analogs


Biological Target Spectrum: Double Bond Switches Amino Acid Antagonism from Isoleucine-Selective to Dual Isoleucine/Valine Inhibition

In a direct head-to-head comparison using Escherichia coli strain 10586, 2-cyclopentene-1-glycine (the unsaturated target compound) inhibits the utilization of both isoleucine and valine competitively, with toxicity reversed only by a mixture of both amino acids, not by either alone. In contrast, the saturated analog cyclopentaneglycine specifically antagonizes isoleucine utilization only [1][2]. This qualitative difference in target spectrum arises from the increased planarity of the cyclopentene ring, which allows the glycine derivative to compete with valine-utilizing enzymes in addition to isoleucine-utilizing enzymes [1].

Amino acid antagonism Microbial growth inhibition Enzyme specificity

GABA Receptor Pharmacology: Cyclopentene Scaffold Confers Antagonist Activity Versus Cyclopentane Partial Agonism

Although the exact target compound amino(1-cyclopenten-1-yl)acetic acid has not been directly profiled at GABA receptors, a structurally analogous pair—differing only in ring saturation—was evaluated head-to-head at recombinant human GABA(C) ρ₁ and ρ₂ receptors expressed in Xenopus oocytes. (+)-TACP (trans-3-aminocyclopentanecarboxylic acid, saturated cyclopentane scaffold) acts as a moderate partial agonist: EC₅₀ (ρ₁) = 2.7 ± 0.2 µM; EC₅₀ (ρ₂) = 1.45 ± 0.22 µM. In contrast, (+)-4-ACPCA (4-aminocyclopent-1-ene-1-carboxylic acid, unsaturated cyclopentene scaffold) is a pure antagonist that does not activate the receptor but potently inhibits GABA action: Kᵢ (ρ₁) = 6.0 ± 0.1 µM; Kᵢ (ρ₂) = 4.7 ± 0.3 µM [1]. The introduction of the endocyclic double bond converts a receptor activator into a receptor blocker.

GABA receptor Conformational restriction Neuropharmacology

GABA Aminotransferase Inactivation: Cyclopentene-Based Scaffold Delivers 25-Fold Efficiency Gain Over Saturated Parent

In a mechanism-based inactivator design study, a cyclopentene-based amino acid analog (compound 6a) was directly compared with its saturated parent compound (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP, 4) for efficiency of GABA aminotransferase (GABA-AT) inactivation. The cyclopentene analog was found to be 25-times more efficient as an inactivator of GABA-AT than the saturated cyclopentane parent compound [1]. This quantitative efficiency gain is attributed to the altered electronics and geometry conferred by the endocyclic double bond, which facilitates the mechanism-based inactivation pathway.

GABA aminotransferase Mechanism-based inactivation Medicinal chemistry

Enzymatic Resolution and Epimer Characterization: Enantiomeric Purity Determination by Chiral HPLC

Both epimers of L-cyclopentenylglycine—(2S,1′S)- and (2S,1′R)-2-(cyclopent-2′-enyl)glycine—were obtained via a multi-step procedure involving condensation of 3-chlorocyclopentene with diethyl acetylaminomalonate, followed by enzymatic resolution employing enantioselective hydrolysis of the ethyl ester group with α-chymotrypsin [1]. Enantiomeric purity of the resolved products was quantitatively determined by chiral HPLC on a Crownpak CR(+) column. The biologically active (2S,1′R) isomer was obtained as a pure compound and fully characterized for the first time [1]. In natural plant sources,¹H NMR spectroscopy further established that the (2S,1′R) epimer always predominates over the (2S,1′S) epimer [2].

Enzymatic resolution Stereochemistry Chiral HPLC

Distinct Synthetic Route: Double Bond Migration Strategy for Cycloalk-1-enylglycine Construction

Cycloalk-1-enylglycines, including the cyclopent-1-enylglycine scaffold, are accessible via a specific synthetic route involving saponification of methyl N-formylcycloalkylideneglycinates, during which the double bond migrates to afford N-formylcycloalk-1-enylglycines, followed by acid hydrolysis to yield the free amino acid [1]. This methodology is distinct from routes used for saturated cyclopentylglycine, which typically involve direct alkylation or hydrogenation approaches. Furthermore, stereoselective synthesis of 2-(2′-cycloalkenyl)glycinates can be achieved via ester-enolate Claisen rearrangement of N-protected cycloalkenyl glycinates, yielding biologically active RS,SR-diastereomers selectively [2]. α-Alkylated α-(1-cycloalkenyl)-glycines are additionally accessible via established condensation methodology [3].

Amino acid synthesis Double bond migration Stereoselective Claisen rearrangement

Evidence-Backed Research and Industrial Application Scenarios for Amino(1-cyclopenten-1-yl)acetic acid


Differential Amino Acid Antagonism Studies in Microbial Systems

Investigators studying branched-chain amino acid metabolism or designing isoleucine/valine antimetabolites should select amino(1-cyclopenten-1-yl)acetic acid over cyclopentylglycine when the experimental objective requires simultaneous antagonism of both isoleucine and valine utilization pathways. As demonstrated in E. coli strain 10586, the unsaturated compound uniquely inhibits both amino acid utilization pathways, whereas cyclopentylglycine targets only isoleucine [1][2]. This dual-target property enables experimental designs—such as synthetic lethality screens or metabolic flux analyses—that cannot be executed with the saturated analog alone.

Conformationally Constrained Peptidomimetic Design Requiring Functional Pharmacophore Switching

Medicinal chemists designing peptidomimetics that incorporate cyclic amino acid residues should prioritize the cyclopentene scaffold when the goal is to achieve antagonist rather than agonist activity at conformationally sensitive targets. The class-level evidence from GABA(C) receptor pharmacology demonstrates that introducing a cyclopentene double bond can functionally convert a partial agonist (EC₅₀ ~1.5–2.7 µM for saturated (+)-TACP) into a pure antagonist (Kᵢ ~4.7–6.0 µM for unsaturated (+)-4-ACPCA) [3]. Similarly, for GABA-AT inactivator programs, cyclopentene-based analogs achieve a 25-fold efficiency gain over saturated counterparts [4].

Natural Product Biosynthetic Tracer Studies Using ¹³C-Labeled Cyclopentenylglycine

Researchers investigating cyclopentenyl fatty acid biosynthesis in Flacourtiaceae or related plant families should procure cyclopentenylglycine—specifically the (2S,1′R) epimer—as the established metabolic precursor. The biosynthetic pathway cyclopentenylglycine → aleprolic acid → cyclopentenyl fatty acids has been validated by ¹⁴C-labeling experiments in Hydnocarpus anthelminthica seeds [5]. The enzymatic resolution methodology using α-chymotrypsin, with enantiomeric purity verified by chiral HPLC on Crownpak CR(+) columns, provides a validated route to stereochemically defined ¹³C-labeled isotopologues suitable for tracer studies [6].

Stereochemical Probe Development for Plant–Insect Chemical Ecology

Chemical ecologists studying plant–insect recognition systems should select cyclopentenylglycine epimers with verified (2S,1′R) vs. (2S,1′S) ratios, as cyclopentenylglycines have been proposed as novel chemical recognition templates in Passifloraceae, Flacourtiaceae, and Turneraceae [7]. The consistent natural predominance of the (2S,1′R) epimer, determined by ¹H NMR spectroscopy, provides a stereochemical benchmark for investigating butterfly oviposition cues and plant–herbivore co-evolution [7].

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